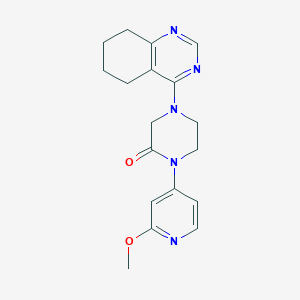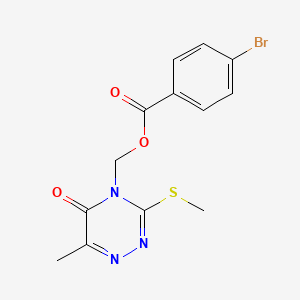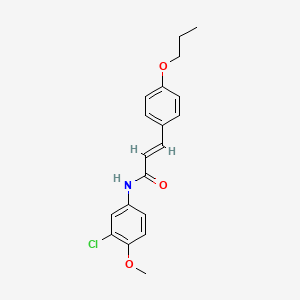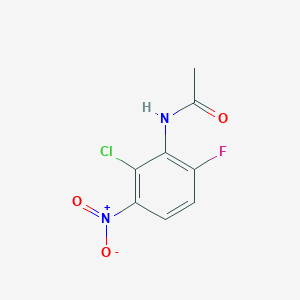![molecular formula C9H7N2NaO2 B2976899 Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 2418692-97-2](/img/structure/B2976899.png)
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyridine derivatives are nitrogen-containing heterocycles that are used in various applications such as pharmaceuticals, organic materials, and natural products . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives generally includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions of “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can vary widely. They often contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . The specific physical and chemical properties of “this compound” are not available in the sources I found.Mechanism of Action
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate inhibits the activity of this compound by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by activating apoptotic pathways. It has also been shown to improve glucose tolerance in diabetic mice by activating insulin signaling pathways. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. Its potency and selectivity can make it difficult to interpret results, as off-target effects can occur. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, research is needed to further elucidate the downstream signaling pathways activated by this compound and to identify its potential therapeutic applications in various diseases. Finally, research is needed to optimize the dosing and delivery of this compound for clinical use.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its potent inhibition of this compound. It has potential therapeutic applications in various diseases, and its biochemical and physiological effects are of interest to researchers. While there are limitations to its use in lab experiments, future research is needed to further elucidate its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves the reaction of 7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with sodium hydroxide. The reaction takes place in an aqueous solution at high temperature and pressure. The product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various this compound, which are involved in the regulation of cell signaling pathways. This inhibition leads to the activation of various downstream signaling pathways, which can have therapeutic effects.
properties
IUPAC Name |
sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGCXCNWYBLBH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-11-sulfonamide](/img/structure/B2976816.png)



![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)


![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)


![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)


![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)